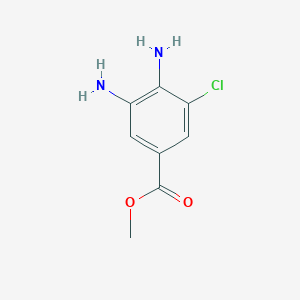

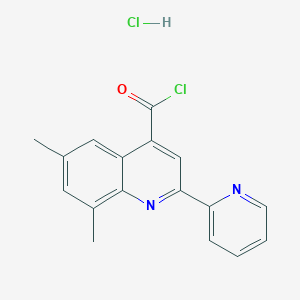

![molecular formula C10H12Cl2O4S B1426818 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride CAS No. 1343835-30-2](/img/structure/B1426818.png)

5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride

Overview

Description

5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride, also known as CMPBSC, is a sulfonyl chloride derivative of 5-chloro-2-methoxybenzene-1-sulfonyl chloride. It is a white solid that is soluble in polar organic solvents and has a melting point of 160-163°C. CMPBSC has a wide range of applications in the field of organic synthesis, including the synthesis of various organic compounds and pharmaceuticals.

Scientific Research Applications

Novel Synthesis and Impurities in Pharmaceuticals

Research on the synthesis and impurities of pharmaceuticals, particularly proton pump inhibitors such as omeprazole, involves complex sulfonyl chlorides similar to 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride. A review highlighted novel methods for omeprazole synthesis, emphasizing the study of pharmaceutical impurities. The novel synthesis process for these impurities aims for improved yield and simplicity, suggesting the role of sulfonyl chloride derivatives in developing standards for pharmaceutical impurities (S. Saini, C. Majee, G. Chakraborthy, & Salahuddin, 2019).

Role in Organic Synthesis

Sulfonyl chlorides, such as the mentioned chemical, are crucial intermediates in organic synthesis, particularly in introducing sulfonyl functional groups. The review by Hélène Chachignon et al. on the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) outlines its application in forming various bonds in organic compounds. This indicates the versatility of sulfonyl chlorides in synthesizing complex organic molecules with potential pharmacological applications (Hélène Chachignon, H. Guyon, & D. Cahard, 2017).

Development of Supramolecular Structures

Sulfonyl chloride derivatives play a role in developing supramolecular structures for various applications, including polymer processing and nanotechnology. The study of benzene-1,3,5-tricarboxamide by S. Cantekin, T. D. de Greef, & A. Palmans demonstrates the importance of such compounds in self-assembly processes, leading to one-dimensional, nanometer-sized structures stabilized by hydrogen bonding. This highlights the potential of sulfonyl chloride derivatives in materials science and engineering (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The compound’s molecular weight (27974) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Similar compounds are known to have various effects at the molecular and cellular level .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride . For instance, the compound is stored at room temperature, suggesting that it is stable under these conditions .

properties

IUPAC Name |

5-chloro-2-(1-methoxypropan-2-yloxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O4S/c1-7(6-15-2)16-9-4-3-8(11)5-10(9)17(12,13)14/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILDLOWCJGUEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methoxyethyl)(methyl)amino]benzoic acid](/img/structure/B1426738.png)

![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/structure/B1426740.png)

![4,4,5,5-Tetramethyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426742.png)

![4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B1426746.png)

![4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1426747.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride](/img/structure/B1426753.png)

![Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate](/img/structure/B1426758.png)